Dillapiole
Overview
Description
Dillapiole is an organic chemical compound and essential oil commonly extracted from dill weed, though it can also be found in a variety of other plants such as fennel root . This compound is closely related to apiole, having a methoxy group positioned differently on the benzene ring . This compound is known for its synergistic effects with certain insecticides like pyrethrins, similar to piperonyl butoxide, which likely results from inhibition of the mixed-function oxidase enzyme of insects .
Mechanism of Action
Target of Action
Dillapiole, a phenylpropanoid, exhibits a broad range of bioactivities . It has been reported to show gastroprotective activity , anti-inflammatory properties , and cytotoxic effects against various tumor cells
Mode of Action
This compound’s mode of action is complex and multifaceted, involving several biological pathways. In terms of its anti-inflammatory properties, this compound has been shown to inhibit rat paw edema . As for its cytotoxic effects, this compound can act as a pro-oxidant compound, inducing the release of reactive oxygen species (ROS) in tumor cells .
Biochemical Pathways
It has been suggested that this compound can induce apoptosis through the mitochondrial pathway by inducing an oxidative stress while altering the cytoskeleton network . Furthermore, this compound is a major component of the essential oil from Piper aduncum, an Amazonian Piperaceae, and its biosynthesis involves the conversion of 6-hydroxymyristicin to this compound .
Pharmacokinetics
It has been suggested that this compound may present a good pharmacokinetic profile, mainly due to its hydrophobic character, which can facilitate its diffusion through cell membranes .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been shown to exhibit gastroprotective effects, reducing ethanol-induced gastric lesions in rats . This compound also exhibits anti-inflammatory properties, inhibiting rat paw edema . Furthermore, it has cytotoxic effects against various tumor cells, inducing apoptosis and retarding early post-implantation development .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the insecticidal activity of this compound can be enhanced through synergistic interactions with other constituents of essential oils . .
Biochemical Analysis
Biochemical Properties
Dillapiole plays a significant role in biochemical reactions, particularly in the biosynthesis of phenylpropene volatiles. It interacts with enzymes such as S-adenosyl-L-methionine-dependent O-methyltransferase (AgOMT1), which converts 6-hydroxymyristicin to this compound through methylation . This interaction is crucial for the production of this compound in dill plants.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways and gene expression. It has been observed to inhibit the symbiotic fungus in Piper holtonii, affecting cellular metabolism and function . This compound’s impact on cell signaling pathways and gene expression highlights its potential as a bioactive compound.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an enzyme inhibitor, particularly targeting enzymes involved in phenylpropene biosynthesis . This compound’s ability to inhibit or activate enzymes and alter gene expression underscores its complex molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is relatively stable, but its degradation can impact long-term cellular function. In vitro and in vivo studies have demonstrated that this compound’s stability and degradation are crucial factors in its biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating the importance of dosage in determining this compound’s impact on biological systems .
Metabolic Pathways
This compound is involved in metabolic pathways related to phenylpropene biosynthesis. It interacts with enzymes such as AgOMT1, which plays a key role in converting precursor compounds to this compound . These interactions affect metabolic flux and metabolite levels, highlighting this compound’s role in plant metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence this compound’s localization and accumulation, affecting its overall activity and function . Understanding this compound’s transport mechanisms is essential for elucidating its biochemical effects.
Subcellular Localization
This compound’s subcellular localization is directed by targeting signals and post-translational modifications. It is primarily localized in specific compartments or organelles, where it exerts its biochemical activity . The subcellular distribution of this compound is a critical factor in its function and effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dillapiole can be synthesized through various organic reactions. One common method involves the isolation and purification of this compound and safrole using column chromatography . Semisynthetic analogues of this compound can be obtained through simple organic reactions such as catalytic reduction and isomerization . These analogues are then purified by column chromatography and characterized by nuclear magnetic resonance spectroscopy .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of essential oils from plants like dill weed and fennel root. The essential oil is then subjected to purification processes to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Dillapiole undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring of this compound, with reagents like halogens or nitro groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohol derivatives .
Scientific Research Applications
Dillapiole has a wide range of scientific research applications:
Comparison with Similar Compounds
Apiole: Similar structure but different methoxy group positioning.
Safrole: Shares structural similarities but differs in biological activity.
Methyl Eugenol: Similar insecticidal properties but different chemical structure.
Dillapiole’s unique properties and diverse applications make it a valuable compound in various scientific fields.
Properties
IUPAC Name |
4,5-dimethoxy-6-prop-2-enyl-1,3-benzodioxole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-4-5-8-6-9-11(16-7-15-9)12(14-3)10(8)13-2/h4,6H,1,5,7H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKYNOPXHGPMIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1CC=C)OCO2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Record name | dillapiole | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dillapiole | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862007 | |
Record name | Dill apiole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dillapiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030725 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
285.00 to 292.00 °C. @ 760.00 mm Hg | |
Record name | Dillapiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030725 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
484-31-1, 8025-95-4 | |
Record name | Dill apiole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=484-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Apiole (dill) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Resins, oleo-, parsley | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008025954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dill apiole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 1-allyl-2,3-dimethoxy-4,5-(methylenedioxy)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DILLAPIOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/438CJQ562D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dillapiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030725 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
29.5 °C | |
Record name | Dillapiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030725 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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